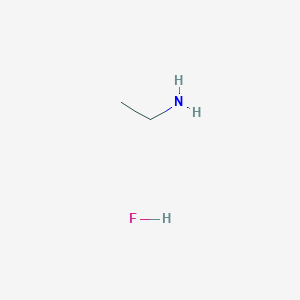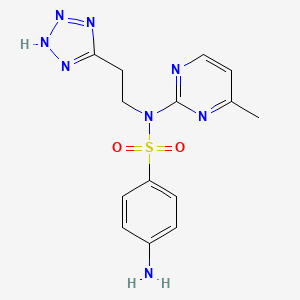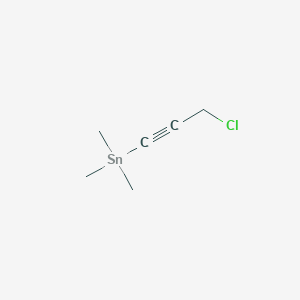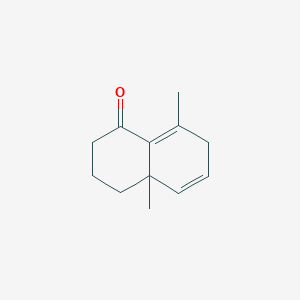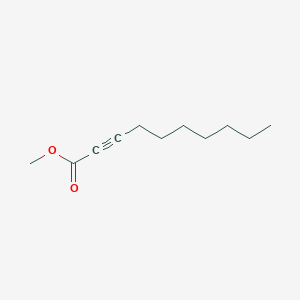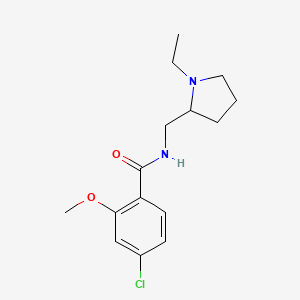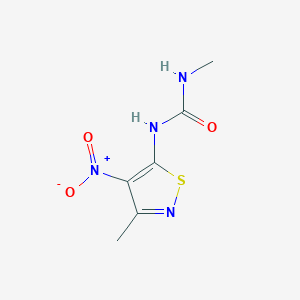
N-Methyl-N'-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the 4-position and a methyl group at the 3-position of the thiazole ring, along with a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea typically involves the reaction of 3-methyl-4-nitro-1,2-thiazole with N-methylurea. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include alcohols and ethers, which help in dissolving the reactants and facilitating the reaction.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino-thiazoles and substituted thiazoles, which can have different biological and chemical properties.
Scientific Research Applications
N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to various biological effects. The thiazole ring can also participate in binding to specific enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N’-nitro-N-nitrosoguanidine: Known for its mutagenic properties.
N-Methyl-4-nitroaniline: Used in the synthesis of dyes and pigments.
Methylnitronitrosoguanidine: Utilized as a biochemical tool in research.
Uniqueness
N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a urea moiety makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
65439-23-8 |
|---|---|
Molecular Formula |
C6H8N4O3S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
1-methyl-3-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea |
InChI |
InChI=1S/C6H8N4O3S/c1-3-4(10(12)13)5(14-9-3)8-6(11)7-2/h1-2H3,(H2,7,8,11) |
InChI Key |
YGEMRNBUQIUBCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1[N+](=O)[O-])NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
